molecular formula C12H13ClO3 B1275058 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde CAS No. 443291-94-9

4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde

Cat. No. B1275058
M. Wt: 240.68 g/mol
InChI Key: MKZAWABXOVNIGR-UHFFFAOYSA-N
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Description

The compound 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde is a chemically modified benzaldehyde derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior and characteristics of structurally related compounds. For instance, chlorinated benzaldehydes have been analyzed using gas-liquid chromatography, revealing how the position and number of chlorine atoms can affect retention behavior during separation processes . Additionally, studies on similar compounds, such as 4-hexyloxy-3-methoxybenzaldehyde, have utilized spectroscopic and quantum chemical methods to investigate their properties, including vibrational frequencies, NMR chemical shifts, and UV-vis spectra .

Synthesis Analysis

The synthesis of benzaldehyde derivatives can involve various chemical reactions, including reductive alkylation, as demonstrated in the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes . Although the exact synthesis route for 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be elucidated using techniques such as X-ray diffraction (XRD), as seen in the study of a novel binary organic complex involving a chloroaniline and a methoxybenzaldehyde derivative . These techniques can determine the crystal structure and atomic packing, which are crucial for understanding the molecular geometry and intermolecular interactions of the compound .

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by the substituents present on the benzene ring, as seen in the regioselective reductive alkylation of trimethoxybenzaldehyde dimethylacetal . The presence of electron-donating or electron-withdrawing groups can significantly alter the chemical behavior of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be quite diverse. For example, the spectroscopic analysis of chlorinated benzaldehydes provides insights into their NMR spectral characteristics, which are influenced by the electronic environment around the formyl and hydroxyl groups . The thermodynamic properties, such as heat of fusion and entropy of fusion, can also be determined through thermochemical studies, as demonstrated in the analysis of a molecular complex involving a methoxybenzaldehyde derivative .

Scientific Research Applications

Vibrational Dynamics and Molecular Interactions

  • Raman spectroscopic studies have explored the molecular interactions in binary mixtures involving compounds similar to 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde, like 3-phenoxybenzaldehyde and 4-ethoxybenzaldehyde. These studies provide insights into vibrational relaxation and hydrogen-bonded complexes formation in such molecules (Ramakrishnan et al., 2009).

Anticancer Activity

  • A derivative of 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde, specifically C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene, has been synthesized and shown to exhibit cytotoxic activity against certain cancer cells. This highlights the potential application of this compound in cancer research and therapy (Sayekti et al., 2021).

Chromatographic Analyses

  • Gas-liquid chromatographic analyses have been conducted on chlorinated 4-hydroxybenzaldehydes, which are structurally related to 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde. These studies are crucial for understanding the separation and retention behaviors of such compounds (Korhonen & Knuutinen, 1984).

Solid-State Dynamics

  • The dynamics of compounds like 4-ethoxybenzaldehyde in the solid state have been assessed using INS spectroscopy and periodic DFT calculations. This research provides insights into the vibrational modes and potential energy barriers of such molecules (Ribeiro-Claro et al., 2021).

Future Directions

The study and application of this compound would depend on its properties and reactivity. It could potentially be of interest in fields like organic synthesis, materials science, or medicinal chemistry, depending on its specific characteristics .

properties

IUPAC Name

3-chloro-5-ethoxy-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZAWABXOVNIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404148
Record name 4-(ALLYLOXY)-3-CHLORO-5-ETHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde

CAS RN

443291-94-9
Record name 4-(ALLYLOXY)-3-CHLORO-5-ETHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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